![molecular formula C26H24N6O3S2 B4580379 2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives involves multiple steps, including the reaction of benzoic acid hydrazides with isothiocyanates and subsequent treatment with sodium hydroxide to obtain triazole-thione derivatives. These compounds can further react with α-halogenated ketones to afford S-alkylated derivatives, as detailed in studies on the synthesis and antioxidant activity evaluation of related compounds (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is established through various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, mass spectral studies, and elemental analysis. These techniques have been pivotal in determining the complex structures and confirming the synthesis of new compounds within this category (Ubeid et al., 2021).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives engage in various chemical reactions, including condensation with aldehydes, reactions with halogenated ketones, and interactions with metal ions to form coordination compounds. These reactions underscore their reactive nature and potential for forming structurally diverse derivatives with varying properties (Pakhontsu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of hydrazinecarbothioamide derivatives are determined by their molecular structure. Crystallographic analysis, for instance, has been used to elucidate the crystalline structures of complexes formed by these compounds, which is crucial for understanding their physical characteristics and potential applications (Repich et al., 2015).
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Thiosemicarbazones and their derivatives have been extensively researched for their antimicrobial and antioxidant properties. For example, novel thiosemicarbazones synthesized and characterized for their biological activities demonstrated significant antibacterial and antioxidant activities. These compounds exhibited excellent inhibition potency against Gram-positive pathogens and possessed antioxidant activity against radicals, showcasing their potential as therapeutic agents (Karaküçük-İyidoğan et al., 2014). Similarly, compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties showed excellent antioxidant activity, further emphasizing the chemical versatility and potential of these compounds in developing antioxidant therapies (Barbuceanu et al., 2014).
Chemical Sensing and Detection
Hydrazinecarbothioamide derivatives have also been explored for their applications in chemical sensing. A simple-structured, hydrazinecarbothioamide-derived Schiff-base derivative demonstrated "turn-off" fluorescence alterations upon the addition of Hg2+ and Ag+, indicating its potential as a dual-channel optical probe for these metal ions (Shi et al., 2016). This research highlights the role of these compounds in environmental monitoring and analytical chemistry.
Synthetic Utility in Heterocyclic Chemistry
The synthesis and application of thiosemicarbazides and hydrazinecarbothioamide derivatives extend to the creation of novel heterocyclic compounds. For instance, the synthesis of a new class of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives from hydrazinecarbothioamide compounds underlines their importance in the development of new materials with potential applications in various fields including pharmaceuticals and materials science (Darehkordi & Ghazi, 2013).
properties
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S2/c33-24(18-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)30-31-26(36)29-21-12-14-22(15-13-21)37(34,35)32-25-27-16-7-17-28-25/h1-17,23H,18H2,(H,30,33)(H,27,28,32)(H2,29,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWYGYOCZAKAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-diphenylpropanoyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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